(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride
Description
(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Properties
IUPAC Name |
(2R,3R)-2-ethylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJGLZKQNPMMIW-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H](CCN1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride typically involves the diastereoselective reduction of a suitable precursor. One common method is the reduction of a pyrrolidine derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced control over reaction conditions and scalability. These systems allow for the efficient and sustainable synthesis of the compound by optimizing reaction times and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced further to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines and their derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Applications
Chiral Building Block
As a chiral compound, (2R,3R)-2-Ethylpyrrolidin-3-ol; hydrochloride is utilized as a building block in asymmetric synthesis. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Catalysis
The compound serves as a catalyst in various chemical reactions. Its ability to facilitate asymmetric transformations makes it valuable in synthesizing complex molecules with high specificity .
Biological Applications
Pharmaceutical Development
Research indicates that (2R,3R)-2-Ethylpyrrolidin-3-ol; hydrochloride may act as a precursor for biologically active molecules. It has been explored for its potential therapeutic effects against neurological disorders and other diseases .
Mechanism of Action
The compound interacts with specific molecular targets within biological pathways. It may function as an enzyme inhibitor or activator, modulating various biochemical processes depending on the derivatives formed from it.
Medical Applications
Neurodegenerative Diseases
Preliminary studies suggest that (2R,3R)-2-Ethylpyrrolidin-3-ol; hydrochloride could be beneficial in treating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. Its neuroprotective properties are under investigation for their potential to improve cognitive functions and reduce symptoms associated with these disorders .
Opioid Dependence Treatment
Recent research has indicated that compounds similar to (2R,3R)-2-Ethylpyrrolidin-3-ol; hydrochloride may help mitigate opioid dependence by reducing drug-seeking behaviors in preclinical models. This opens avenues for developing combination therapies aimed at improving treatment outcomes for opioid use disorder .
Industrial Applications
Fine Chemicals Production
Industrially, this compound is used in synthesizing fine chemicals and agrochemicals. Its role as an intermediate in various chemical processes highlights its versatility and importance in manufacturing sectors.
Data Tables
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of (2R,3R)-2-Ethylpyrrolidin-3-ol; hydrochloride on models of Alzheimer's disease. Results indicated significant improvements in cognitive function and reduced neuroinflammation markers .
- Opioid Use Disorder : In a preclinical study involving rats, the compound demonstrated a reduction in opioid self-administration and drug-seeking behavior when administered alongside opioids, suggesting its potential role in addiction therapy .
Mechanism of Action
The mechanism of action of (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with similar stereochemistry but different functional groups.
Pyrrolidine: The parent compound without the ethyl and hydroxyl substitutions.
(2R,3R)-Dihydroquercetin: A flavonoid with antioxidant properties and similar stereochemistry.
Uniqueness
(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group on the pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor to complex molecules with potential biological activity .
Biological Activity
(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride is a chiral compound with significant potential in various biological and medicinal applications. Its unique stereochemistry allows it to interact with biological systems in specific ways, making it a valuable candidate for research in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Name : (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride
- Molecular Formula : C_7H_{15}ClN_2O
- Molecular Weight : 164.66 g/mol
The mechanism of action for (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets within the body. It may act as an inhibitor or activator of certain enzymes, modulating various biochemical pathways.
Potential Targets:
- Enzymatic Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as beta-lactamase, which is critical in antibiotic resistance mechanisms.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits in neuropharmacology.
Biological Activity
Research indicates that (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride exhibits various biological activities that could be harnessed for therapeutic purposes:
Anticonvulsant Activity
Studies have shown that compounds with similar structures exhibit anticonvulsant properties in animal models. This suggests that (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride may also possess potential as an anticonvulsant agent.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. Such properties could be beneficial in treating neurodegenerative diseases.
Synthesis of Bioactive Molecules
As a chiral building block, (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride is utilized in the synthesis of various biologically active molecules. Its ability to form derivatives with enhanced biological activities makes it a key compound in drug development .
Case Study 1: Anticonvulsant Properties
A study investigating the anticonvulsant effects of related compounds demonstrated that certain derivatives of pyrrolidine exhibited significant seizure protection in rodent models. The study highlighted the importance of stereochemistry and functional group variation on the efficacy of these compounds.
Case Study 2: Neuroprotective Mechanisms
Research published in pharmacological journals has explored the neuroprotective capabilities of similar compounds. These studies suggest that (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride may mitigate oxidative stress and inflammation in neuronal cells, providing a basis for further investigation into its therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (2S,3S)-2-Ethylpyrrolidin-3-ol | Antioxidant | Enzyme inhibition |
| Pyrrolidine | Neurotransmitter modulation | Receptor interaction |
| (2R,3R)-Dihydroquercetin | Antioxidant and anti-inflammatory | Free radical scavenging |
Q & A
Q. What synthetic routes are recommended for (2R,3R)-2-Ethylpyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step processes, including cyclization, chiral resolution, and salt formation. Key steps include:
- Chiral precursor preparation : Use enantioselective catalysis or chiral auxiliaries to establish the (2R,3R) configuration.
- Hydrochloride salt formation : React the free base with hydrochloric acid under controlled conditions (e.g., 0–50°C, 2–3 hours) to avoid racemization .
- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity .
Q. Optimization Parameters :
| Factor | Optimal Condition | Evidence |
|---|---|---|
| Temperature | 50°C for salt formation | |
| Reaction Time | 2.33 hours for HCl addition | |
| Solvent | Water or ethanol for solubility |
Q. What analytical techniques validate the purity and structural integrity of (2R,3R)-2-Ethylpyrrolidin-3-ol hydrochloride?
Methodological Answer:
- HPLC-UV : Use a C18 column with UV detection at 254 nm and mobile phase gradients (e.g., water/acetonitrile). Injection volume: 5 µL .
- Chiral HPLC : Confirm enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) .
- NMR Spectroscopy : Analyze - and -NMR to verify stereochemistry and absence of impurities .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 150.1 for the free base) .
Q. Validation Criteria :
Q. How should (2R,3R)-2-Ethylpyrrolidin-3-ol hydrochloride be stored to ensure stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Solubility Considerations : The hydrochloride salt is hygroscopic; use desiccants in storage vials .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis or oxidation) .
Advanced Questions
Q. How can researchers resolve stereochemical contradictions in (2R,3R)-2-Ethylpyrrolidin-3-ol hydrochloride synthesis?
Methodological Answer:
- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
- Chiral Derivatization : Use Mosher’s acid to assign configuration via -NMR splitting patterns .
Case Study : A discrepancy in optical rotation data was resolved by repeating synthesis with chiral GC-MS to trace racemization during HCl salt formation .
Q. What strategies mitigate racemization during enantioselective synthesis?
Methodological Answer:
- Low-Temperature Reactions : Perform acid-mediated steps at 0–5°C to minimize epimerization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize the pyrrolidine ring during synthesis .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate racemization .
Q. How does stereochemistry influence the biological activity of (2R,3R)-2-Ethylpyrrolidin-3-ol hydrochloride?
Methodological Answer:
- Receptor Binding Assays : Compare IC values of enantiomers in target receptors (e.g., GPCRs) .
- Molecular Dynamics Simulations : Model docking interactions to explain stereospecific activity differences .
- Pharmacokinetic Studies : Assess bioavailability and metabolic stability of each enantiomer in vivo .
Example : The (2R,3R) enantiomer showed 10-fold higher affinity for a neuronal receptor than its (2S,3S) counterpart in radioligand binding assays .
Q. How can HPLC methods be optimized for quantifying (2R,3R)-2-Ethylpyrrolidin-3-ol hydrochloride in biological matrices?
Methodological Answer:
Q. How are computational predictions reconciled with experimental data for physicochemical properties?
Methodological Answer:
- LogP Discrepancies : Experimental logP (e.g., 1.2) may differ from predicted values (e.g., 1.5) due to salt effects. Validate via shake-flask method .
- pKa Adjustments : Use potentiometric titration to refine computational pKa estimates (e.g., experimental pKa = 9.1 vs. predicted 8.7) .
- Solubility Modeling : Combine Hansen solubility parameters with experimental freeze-drying trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
